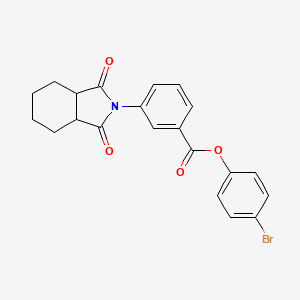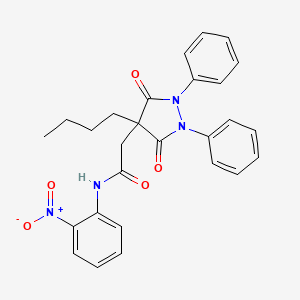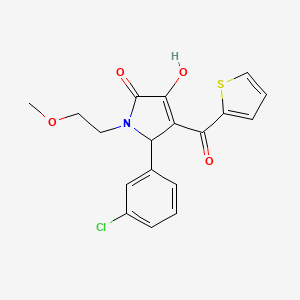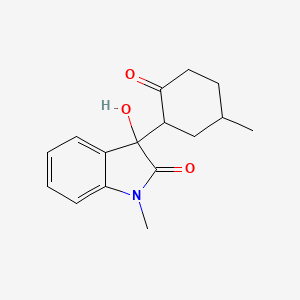
4-bromophenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate
Descripción general
Descripción
4-bromophenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In
Mecanismo De Acción
The mechanism of action of 4-bromophenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is not fully understood. However, it has been suggested that this compound may act as a modulator of the GABAergic system, which is involved in the regulation of neurotransmitter release and neuronal excitability. It has also been suggested that this compound may act as an antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are not fully understood. However, it has been reported that this compound can cross the blood-brain barrier and has a long half-life in the brain. It has also been reported that this compound can modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-bromophenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate in lab experiments include its potential as a lead compound for drug development, its ability to cross the blood-brain barrier, and its long half-life in the brain. The limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, its potential toxicity, and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the research of 4-bromophenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate. These include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Development of new derivatives of this compound with improved solubility and potency.
3. Evaluation of the potential of this compound as a therapeutic agent for neurological disorders.
4. Investigation of the potential of this compound as a tool compound for the identification and validation of drug targets.
5. Exploration of the potential of this compound as a pharmacological tool for the study of the central nervous system and its functions.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for drug development and neuroscience research.
Aplicaciones Científicas De Investigación
4-bromophenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has potential applications in various fields of scientific research. In medicinal chemistry, this compound can be used as a lead compound for the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In drug discovery, this compound can be used as a tool compound for the identification of new drug targets and the validation of drug targets. In neuroscience, this compound can be used as a pharmacological tool for the study of the central nervous system and its functions.
Propiedades
IUPAC Name |
(4-bromophenyl) 3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO4/c22-14-8-10-16(11-9-14)27-21(26)13-4-3-5-15(12-13)23-19(24)17-6-1-2-7-18(17)20(23)25/h3-5,8-12,17-18H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWGOEJULZBORK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)OC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3988157.png)
![N,N-dimethyl-N'-(6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1,3-propanediamine](/img/structure/B3988160.png)


![methyl 2-[2-(2,5-dimethoxyphenyl)-4-hydroxy-3-(5-methyl-2-furoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3988177.png)
![4,4'-[(4-hydroxy-3-nitrophenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B3988184.png)
![4-{[3-(diethylamino)propyl]amino}-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B3988187.png)


![2-chloro-4,5-difluoro-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide](/img/structure/B3988239.png)
![N-[2-(2,6-dimethylphenoxy)ethyl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B3988245.png)
![5-[6-amino-3-(2-chlorophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl 4-morpholinecarboxylate](/img/structure/B3988246.png)
